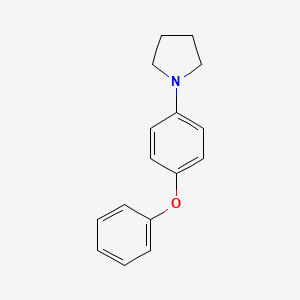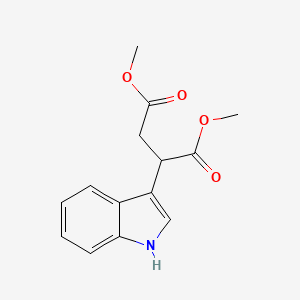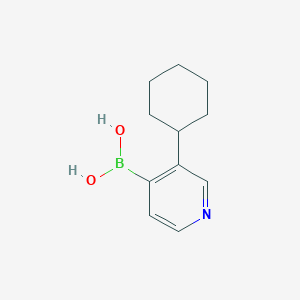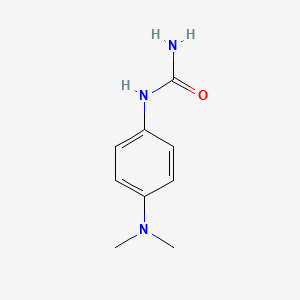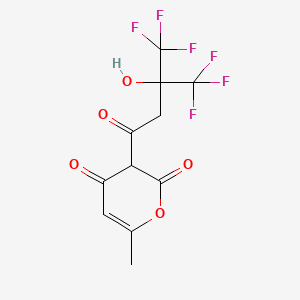
2H-Pyran-2,4(3H)-dione, 3-(3-hydroxy-4,4,4-trifluoro-3-trifluoromethylbutyryl)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2,4(3H)-dione, 6-methyl-3-[4,4,4-trifluoro-3-hydroxy-1-oxo-3-(trifluoromethyl)butyl]- is a complex organic compound that belongs to the class of pyran derivatives. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by the presence of trifluoromethyl groups, which are known for their electron-withdrawing properties, and a hydroxy group, which can participate in hydrogen bonding.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4(3H)-dione, 6-methyl-3-[4,4,4-trifluoro-3-hydroxy-1-oxo-3-(trifluoromethyl)butyl]- can be achieved through various synthetic routes. One common method involves the reaction of trifluoromethyl-substituted alkenes with epoxides in the presence of a titanocene catalyst. This reductive domino reaction provides the desired pyran derivative in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2,4(3H)-dione, 6-methyl-3-[4,4,4-trifluoro-3-hydroxy-1-oxo-3-(trifluoromethyl)butyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2,4(3H)-dione, 6-methyl-3-[4,4,4-trifluoro-3-hydroxy-1-oxo-3-(trifluoromethyl)butyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its unique chemical properties are explored for potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 2H-Pyran-2,4(3H)-dione, 6-methyl-3-[4,4,4-trifluoro-3-hydroxy-1-oxo-3-(trifluoromethyl)butyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electron-withdrawing capability. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran, 3,4-dihydro-: A simpler pyran derivative without the trifluoromethyl and hydroxy groups.
2,3-Dihydro-5-hydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and involvement in the Maillard reaction.
Uniqueness
The presence of multiple trifluoromethyl groups and a hydroxy group in 2H-Pyran-2,4(3H)-dione, 6-methyl-3-[4,4,4-trifluoro-3-hydroxy-1-oxo-3-(trifluoromethyl)butyl]- makes it unique compared to other pyran derivatives
Eigenschaften
CAS-Nummer |
102129-07-7 |
|---|---|
Molekularformel |
C11H8F6O5 |
Molekulargewicht |
334.17 g/mol |
IUPAC-Name |
6-methyl-3-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]pyran-2,4-dione |
InChI |
InChI=1S/C11H8F6O5/c1-4-2-5(18)7(8(20)22-4)6(19)3-9(21,10(12,13)14)11(15,16)17/h2,7,21H,3H2,1H3 |
InChI-Schlüssel |
AUWNJELNHVOCFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


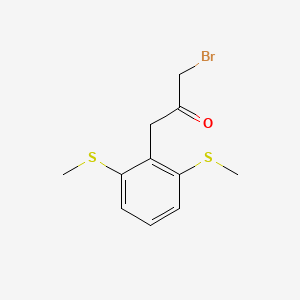

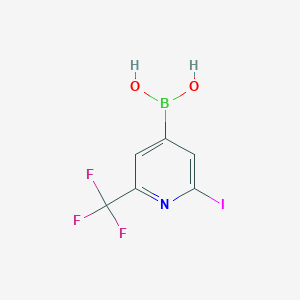
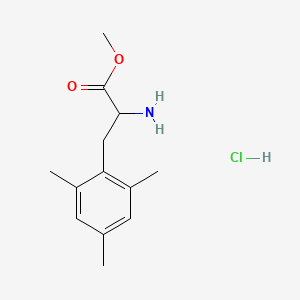


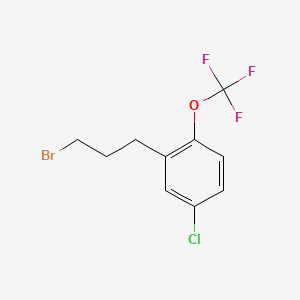
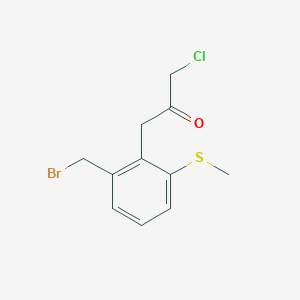
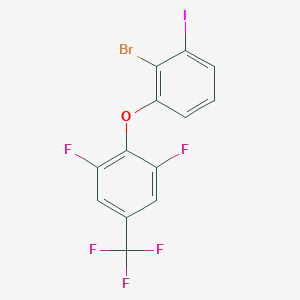
![Benzene, [(1-chloro-2,2-difluoroethenyl)thio]-](/img/structure/B14071551.png)
